5-Bromopyridin-3-ylfluoranesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromopyridin-3-ylfluoranesulfonate typically involves the use of fluorosulfate functionality, which has distinct reactivity compared to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates . The synthesis can be carried out using various building blocks, including amines, aldehydes, carboxylic acids, and isocyanides .
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of palladium-catalyzed, ligand-free Suzuki reactions in water has been reported as an efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: 5-Bromopyridin-3-ylfluoranesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorosulfate group can be replaced by other functional groups through nucleophilic substitution.
Cross-Coupling Reactions: The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it forms carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Such as amines and carboxylic acids, which can react with the fluorosulfate group.
Major Products:
Polysubstituted Pyridines: Formed through chemoselective synthesis from heteroaryl fluorosulfates.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Bromopyridin-3-ylfluoranesulfonate involves its reactivity in cross-coupling reactions. The fluorosulfate functionality provides distinct reactivity, allowing for selective Suzuki-Miyaura couplings . The compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is facilitated by palladium catalysts, which play a crucial role in the reaction mechanism .
Comparison with Similar Compounds
- 2-Bromopyridin-3-ylfluoranesulfonate
- Pyridin-3-ylfluoranesulfonate
- 4-Cyanophenyl Sulfofluoridate
Uniqueness: 5-Bromopyridin-3-ylfluoranesulfonate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions. The fluorosulfate functionality provides a strong potential for selective couplings, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C5H3BrFNO3S |
---|---|
Molecular Weight |
256.05 g/mol |
IUPAC Name |
3-bromo-5-fluorosulfonyloxypyridine |
InChI |
InChI=1S/C5H3BrFNO3S/c6-4-1-5(3-8-2-4)11-12(7,9)10/h1-3H |
InChI Key |
IHWCTZMNZKFQSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.